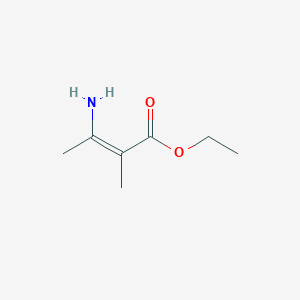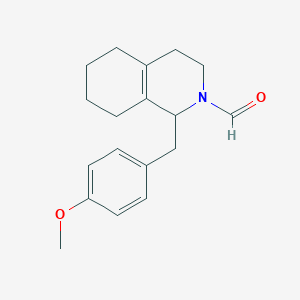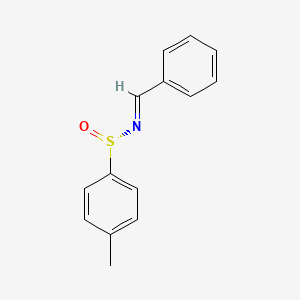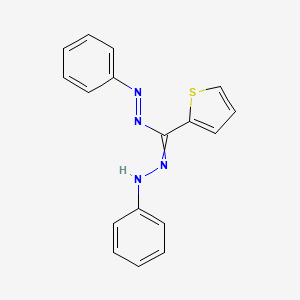
(R)-(+)-Verapamil-d6 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(+)-Verapamil-d6 Hydrochloride is a deuterated form of Verapamil, a phenylalkylamine calcium channel blocker. This compound is used primarily in scientific research to study the pharmacokinetics and pharmacodynamics of Verapamil. The deuterium atoms in ®-(+)-Verapamil-d6 Hydrochloride replace hydrogen atoms, which can help in tracing the compound in biological systems and understanding its metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-Verapamil-d6 Hydrochloride involves multiple steps, starting from the appropriate deuterated precursors. The key steps include:
Formation of the deuterated phenylalkylamine backbone: This involves the use of deuterated benzyl chloride and deuterated phenylacetonitrile.
Cyclization and functional group modifications: The intermediate compounds undergo cyclization and subsequent functional group modifications to introduce the methoxy groups and the nitrile group.
Hydrochloride salt formation: The final step involves the conversion of the free base to the hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-(+)-Verapamil-d6 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of deuterated precursors: Large-scale production of deuterated benzyl chloride and phenylacetonitrile.
Automated reaction setups: Use of automated reactors to ensure precise control over reaction conditions.
Purification and crystallization: High-performance liquid chromatography (HPLC) and crystallization techniques are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-(+)-Verapamil-d6 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, primary amines, and substituted phenylalkylamines.
Scientific Research Applications
®-(+)-Verapamil-d6 Hydrochloride is extensively used in scientific research, including:
Pharmacokinetic studies: The deuterium atoms help in tracing the compound in biological systems, providing insights into its absorption, distribution, metabolism, and excretion.
Drug metabolism studies: It is used to study the metabolic pathways of Verapamil and its interactions with enzymes.
Receptor binding studies: The compound helps in understanding the binding affinity and kinetics of Verapamil with calcium channels.
Toxicology studies: It is used to assess the safety and potential toxic effects of Verapamil in various biological systems.
Mechanism of Action
®-(+)-Verapamil-d6 Hydrochloride exerts its effects by blocking L-type calcium channels in the heart and smooth muscles. This inhibition reduces calcium influx, leading to:
Decreased heart rate: By slowing down the conduction of electrical impulses in the heart.
Vasodilation: Relaxation of smooth muscles in blood vessels, reducing blood pressure.
Antiarrhythmic effects: Stabilizing abnormal heart rhythms by preventing excessive calcium entry into cardiac cells.
Comparison with Similar Compounds
Similar Compounds
Diltiazem: Another calcium channel blocker with a similar mechanism of action but different chemical structure.
Nifedipine: A dihydropyridine calcium channel blocker with a distinct structure and pharmacokinetic profile.
Amlodipine: A long-acting dihydropyridine calcium channel blocker used for hypertension and angina.
Uniqueness
®-(+)-Verapamil-d6 Hydrochloride is unique due to its deuterium labeling, which provides advantages in tracing and studying the compound in biological systems. This feature is not present in other similar calcium channel blockers, making it a valuable tool in pharmacokinetic and pharmacodynamic research.
Properties
CAS No. |
1795786-09-2 |
|---|---|
Molecular Formula |
C₂₇H₃₃D₆ClN₂O₄ |
Molecular Weight |
497.1 |
Synonyms |
(αR)-α-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]methylamino]propyl]-3,4-dimethoxy-α-(1-methylethyl)benzeneacetonitrile-d6 Hydrochloride; (R)-Verapamil-d6 Hydrochloride; Dexverapamil-d6 Hydrochloride; LU 33925-d6; NSC 632821-d6; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


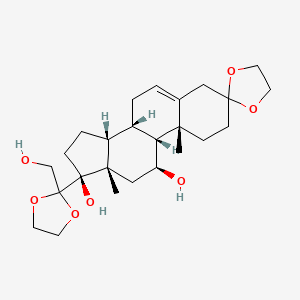
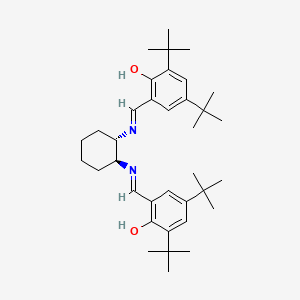
![(Z)-but-2-enedioic acid;10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-N,N-dimethylphenothiazine-2-sulfonamide](/img/structure/B1147332.png)
![5,6-dimethyl-2-[4-[3-(1-piperidinomethyl)phenoxy]-(Z)-2-butenylamino]-4(1H)-pyrimidone dihydrochloride](/img/structure/B1147334.png)
